2,2,6,6-Tetrafluoro-4-phenylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,6,6-tetrafluoro-4-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO/c11-9(12)6-15(7-10(13,14)16-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBKAJBQERGMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1C2=CC=CC=C2)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,2,6,6 Tetrafluoro 4 Phenylmorpholine and Analogues
Comprehensive Analysis of Synthetic Pathways to Fluorinated Morpholine (B109124) Systems
The introduction of fluorine atoms into morpholine scaffolds significantly alters their physicochemical properties, such as basicity, lipophilicity, and metabolic stability. The synthesis of highly fluorinated systems, particularly those with geminal difluoro groups adjacent to the heteroatoms as in the 2,2,6,6-tetrafluoro configuration, presents considerable synthetic challenges.
While a specific, documented cyclization strategy for the 2,2,6,6-tetrafluoromorpholine (B2637597) ring is not publicly detailed, the construction of such a heavily fluorinated heterocycle would likely involve the cyclization of a linear precursor containing pre-installed gem-difluoro groups. A plausible, albeit hypothetical, approach would be an intramolecular cyclization of a substituted bis(2,2-difluoro-2-hydroxyethyl)amine derivative.
This strategy would involve the reaction of a primary amine, such as aniline (B41778), with a suitable three-carbon dielectrophile already bearing the requisite fluorine atoms. The challenge lies in the synthesis and handling of such highly reactive and electron-deficient precursors. Alternative strategies might involve the construction of the morpholine ring first, followed by a challenging post-functionalization fluorination, though this is generally less efficient for creating tetrafluorinated systems.
In the broader context of synthesizing fluorinated heterocycles, achieving regioselectivity and stereoselectivity is paramount. For analogues of 2,2,6,6-tetrafluoro-4-phenylmorpholine that may contain additional substituents, controlling the spatial arrangement of these groups is critical. Methods involving domino reactions of fluorinated building blocks with amino alcohols have been shown to proceed with high stereoselectivity, yielding specific isomers of fluorinated morpholines. The fluorine atom itself can act as a detachable "activator" in some annulation reactions, guiding the chemo-, regio-, and stereoselectivity of the cyclization process without the need for transition metal catalysts.
For complex fluorinated molecules, asymmetric electrophilic fluorination using transition metal catalysts or chiral organocatalysts is a key method for establishing stereogenic centers containing a C-F bond. These strategies, while not directly documented for the target compound, represent the state-of-the-art in controlling stereochemistry in fluorinated heterocycle synthesis.
Precursor Chemistry and Advanced Fluorination Techniques
The synthesis of the target compound is critically dependent on the availability of suitable fluorinated precursors and effective fluorination technologies.
The construction of fluorinated morpholines relies heavily on the use of fluorinated building blocks. These are small, functionalized molecules that already contain one or more fluorine atoms and can be assembled into more complex structures. The synthesis of these building blocks is a major area of research in fluorine chemistry.
Common methods for preparing these precursors include:
Deoxyfluorination: This process involves the replacement of hydroxyl groups (OH) or carbonyl oxygens (C=O) with fluorine. Reagents like diethylaminosulfur trifluoride (DAST) are used to convert ketones into gem-difluoro groups (CF₂), a key feature of the target molecule.
Halofluorination: This method involves the addition of a halogen and a fluorine atom across a double bond in an alkene. The resulting vicinal halofluorides are versatile intermediates that can be further transformed.
The incorporation of fluorine atoms or fluorinated groups significantly alters the reactivity and properties of these building blocks.
Table 1: Common Strategies for Fluorinated Building Block Synthesis
| Synthetic Method | Description | Key Reagents | Resulting Structure |
|---|---|---|---|
| Deoxyfluorination | Replaces oxygen with fluorine. | DAST, Deoxo-Fluor® | C=O → CF₂; C-OH → C-F |
| Halofluorination | Adds a halogen and fluorine across a double bond. | N-halosuccinimides, Et₃N·3HF | Vicinal Halofluoride |
| Electrophilic Fluorination | Adds an electrophilic fluorine source to a carbon nucleophile. | Selectfluor® | C-H → C-F |
The choice of fluorinating agent is crucial and depends on whether a nucleophilic or electrophilic source of fluorine is required.
Nucleophilic Fluorinating Agents: These reagents, such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF), deliver a fluoride anion (F⁻) to an electrophilic carbon center. More sophisticated reagents like 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) offer improved handling and reactivity profiles.
Electrophilic Fluorinating Agents: These reagents deliver a formal "F⁺" species to a nucleophilic carbon center. The most common and user-friendly of these is Selectfluor™ (F-TEDA-BF₄), which is a stable, solid material. Historically, toxic and highly reactive fluorine gas was used, but modern reagents have greatly improved the safety and applicability of electrophilic fluorination.
Table 2: Key Fluorinating Reagents
| Reagent Class | Example Reagent | Abbreviation | Typical Application |
|---|---|---|---|
| Nucleophilic | Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination (OH, C=O → F, CF₂) |
| Nucleophilic | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | FLUOLEAD™ | Deoxyfluorination (easier handling) |
Novel and Green Synthetic Methodologies
While specific "green" methodologies for this compound are not documented, the field of morpholine synthesis is evolving to incorporate more environmentally benign practices. Recent advancements in the synthesis of non-fluorinated morpholines report high-yielding, one or two-step protocols that are redox-neutral and use inexpensive, safer reagents like ethylene (B1197577) sulfate. These methods eliminate the need for harsh reagents and reduce waste.
Applying green chemistry principles to the synthesis of fluorinated compounds is an active area of research. Key goals include minimizing the use of hazardous solvents, reducing the number of synthetic steps, and avoiding large excesses of reagents. The development of catalytic, rather than stoichiometric, fluorination reactions is a significant step toward this goal. For example, using N-formylmorpholine as a recyclable, non-toxic green solvent has been explored for the synthesis of other heterocyclic compounds. Future research will likely focus on adapting such principles to the complex synthesis of highly fluorinated molecules like this compound.
Application of Flow Chemistry in Fluorinated Heterocycle Synthesis
Continuous flow chemistry has emerged as a powerful technology to address long-standing challenges in organic synthesis, particularly for reactions involving hazardous reagents or intermediates, and for improving scalability. mdpi.comrsc.org Its application to the synthesis of fluorinated heterocycles is especially advantageous due to enhanced control over reaction parameters like temperature, pressure, and mixing, which is critical for managing highly exothermic fluorination reactions or handling gaseous reagents like elemental fluorine (F₂). rsc.orgresearchgate.netresearchgate.net
Flow chemistry offers significant safety and efficiency benefits for handling fluorinated gases, which are often used as fluoroalkyl sources. rsc.org The high surface-area-to-volume ratio in microreactors improves heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. mdpi.com This technology is well-suited for generating N-F fluorinating reagents in-situ, which can then be used in a subsequent telescoped reaction, thereby avoiding the isolation of potentially unstable intermediates. researchgate.netuc.pt For the synthesis of a scaffold like 2,2,6,6-tetrafluoromorpholine, a flow process could be envisioned for the challenging fluorination steps of a suitable precursor. The use of continuous-flow systems enables the rapid synthesis of various heterocycles, with some processes achieving gram-scale production of valuable compounds within an hour of operation. researchgate.netuc.pt
Key advantages of flow chemistry in this context include:
Enhanced Safety: Better management of exothermic reactions and safe handling of toxic or explosive reagents and intermediates. rsc.orguc.pt
Improved Yield and Selectivity: Precise control over reaction conditions minimizes byproduct formation. mdpi.com
Scalability: Processes developed on a lab scale can be more readily scaled up for industrial production by extending the operation time or using parallel reactors. mdpi.com
Automation and Integration: Flow systems can be integrated with in-line analysis and purification steps, streamlining the entire synthetic sequence. uc.pt
| Feature | Benefit in Fluorinated Heterocycle Synthesis |
| Precise Temperature Control | Manages highly exothermic fluorination reactions, reducing byproduct formation. |
| Rapid Mixing | Ensures homogeneous reaction conditions, crucial for fast and selective reactions. |
| High Surface-to-Volume Ratio | Facilitates efficient heat and mass transfer, improving reaction efficiency and safety. |
| Scalability | Allows for straightforward production scale-up by running the system for longer periods. mdpi.com |
| In-situ Reagent Generation | Enables the safe use of hazardous reagents like F₂ by generating them on demand. researchgate.net |
Microwave-Assisted and Metal-Catalyzed Coupling Reactions for Morpholine Scaffolds
Modern synthetic chemistry often combines enabling technologies to achieve greater efficiency. The synthesis of N-aryl morpholines, including this compound, can be significantly accelerated and improved through the combination of microwave irradiation and transition-metal catalysis. rsc.orgresearchgate.net
Microwave-Assisted Synthesis Microwave irradiation has become a standard tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govijpsjournal.comnih.gov This technique utilizes dielectric heating to rapidly and uniformly heat the reaction mixture, which can promote cyclocondensation, cycloaddition, and functionalization reactions used to build heterocyclic scaffolds. rsc.org The synthesis of various morpholine derivatives has been successfully achieved under microwave conditions, demonstrating its utility for constructing this core structure. mdpi.commdpi.comresearchgate.net For instance, microwave-assisted protocols have been developed for synthesizing morpholine-based chalcones and other hybrid molecules, often resulting in higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net
Metal-Catalyzed Coupling Reactions Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.commdpi.com For the synthesis of this compound, the key step is the formation of the C-N bond between the morpholine nitrogen and the phenyl ring. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving this transformation. researchgate.netacs.org These reactions typically involve the coupling of an amine (e.g., 2,2,6,6-tetrafluoromorpholine) with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium catalyst, a suitable ligand, and a base. acs.org Dual catalysis systems, such as metallaphotoredox catalysis, have also been developed for the synthesis and functionalization of complex morpholines. acs.org
The synergy of microwave heating with metal-catalyzed coupling can lead to highly efficient synthetic protocols. The focused heating provided by microwaves can accelerate the catalytic cycle, leading to faster reaction rates and often allowing for lower catalyst loadings. nih.govmdpi.com This combined approach is ideal for the final step in the synthesis of N-aryl morpholine analogues, enabling rapid diversification of the aryl substituent.
| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Advantages |
| Microwave-Assisted Friedländer Synthesis | Catalyst-free, Ethanol, Microwave | 2-amino-3-hydroxybenzaldehyde, Ketones | 8-hydroxyquinolines | Higher yield (72%) compared to conventional heating (34%). nih.gov |
| Microwave-Assisted Condensation | YbCl₃, Solvent-free, Microwave (100°C, 4 min) | Formyl-chromones, Quinolines | Quinolin-4-ylmethoxychromen-4-ones | Excellent yields (80-95%) and significantly reduced reaction time. nih.gov |
| Decarboxylative Cross-Coupling | Dual Nickel/Photoredox Catalysis | α-oxy morpholine carboxylic acids, (Hetero)aryl halides | C(sp²)-C(sp³) coupled morpholines | Direct access to complex scaffolds of interest in drug discovery. acs.org |
| Palladium-Catalyzed C-N Coupling | Pd Catalyst, Ligand, Base | Amine (Morpholine), Aryl Halide | N-Aryl Morpholine | Versatile and widely used for synthesizing aniline derivatives and N-heterocycles. acs.org |
Multi-Component Reactions for Diverse Derivatization
Multi-component reactions (MCRs) are powerful one-pot processes in which three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. nih.govmdpi.com This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity and build libraries of diverse compounds. nih.govresearchgate.net
For the derivatization of fluorinated morpholine scaffolds, MCRs offer a compelling approach to explore a wide chemical space around the core structure. While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs can be applied to modify or build upon a pre-formed fluorinated morpholine. For instance, an MCR could be designed where a functionalized 2,2,6,6-tetrafluoromorpholine derivative acts as one of the components.
A prominent class of MCRs are those based on isocyanides, such as the Ugi and Passerini reactions. nih.gov The Ugi four-component reaction (U-4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. A variation, the Ugi-Zhu three-component reaction, efficiently assembles trisubstituted 5-aminooxazoles, which are versatile intermediates for further transformations. mdpi.com By incorporating a fluorinated building block as one of the starting materials, MCRs can provide streamlined access to complex fluorinated polyheterocycles. mdpi.com The development of an MCR strategy would be highly beneficial for creating a library of 2,2,6,6-tetrafluoromorpholine analogues with diverse substitutions, facilitating structure-activity relationship (SAR) studies in drug discovery programs.
| MCR Type | Components | Resulting Scaffold | Key Features |
| Ugi Reaction (4-component) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides | High convergence and molecular diversity; creates peptide-like structures. nih.gov |
| Ugi-Zhu Reaction (3-component) | Aldehyde, Amine, α-Isocyanoacetamide | Trisubstituted 5-aminooxazoles | Provides versatile intermediates for subsequent cycloaddition and N-acylation reactions. mdpi.com |
| Gewald Reaction | α-cyanoester, Aldehyde/Ketone, Elemental Sulfur | 2-Aminothiophenes | Efficient synthesis of highly substituted thiophenes. |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, two equivalents of a β-ketoester, Ammonia | Dihydropyridines | Classic MCR for creating a key heterocyclic scaffold in pharmaceuticals. nih.gov |
Elucidation of Molecular Structure and Conformational Dynamics
Application of Modern Spectroscopic Techniques for Structural Characterization
Spectroscopy is a cornerstone for elucidating the structure of novel compounds. A multi-technique approach, including Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry, is essential for an unambiguous characterization of 2,2,6,6-Tetrafluoro-4-phenylmorpholine.
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full structural confirmation.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, dominated by signals from the N-phenyl group. These would typically appear as a set of multiplets in the aromatic region (approximately 6.8-7.5 ppm). The integration of these signals would correspond to the five protons of the monosubstituted benzene (B151609) ring. Unlike its non-fluorinated analog, 4-phenylmorpholine (B1362484), which shows distinct signals for the methylene (B1212753) protons of the morpholine (B109124) ring researchgate.netchemicalbook.com, the target compound has no protons on the fluorinated carbons (C2 and C6) and the adjacent carbons (C3 and C5), meaning the spectrum would lack signals for the heterocyclic ring itself.
¹³C NMR: The carbon NMR spectrum would provide key structural information. The signals for the phenyl group would appear in the typical aromatic region (~115-150 ppm). The morpholine ring carbons would show characteristic shifts influenced by the attached heteroatoms and fluorine atoms. The C-O carbons (C3 and C5) would be expected around 60-70 ppm, similar to 4-phenylmorpholine researchgate.net. The highly substituted C-F carbons (C2 and C6) would resonate at a lower field (further downfield) and exhibit significant splitting due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (200-250 Hz).
¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds d-nb.info. For this compound, the four fluorine atoms are chemically equivalent due to the symmetry of the molecule, assuming rapid chair-to-chair interconversion of the morpholine ring at room temperature. This would result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift for gem-difluoroalkane groups (-CF₂-) typically appears in a range from -90 to -120 ppm researchgate.netnih.govrsc.org. For instance, an addition-elimination intermediate of morpholine and a gem-difluoroalkene showed a ¹⁹F signal at -99.9 ppm nih.gov. Therefore, a singlet in this region would be strong evidence for the proposed structure.
Table 1: Predicted NMR Spectroscopic Data for this compound This table is interactive. You can sort and filter the data.
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Features |
|---|---|---|---|
| ¹H | 6.8 - 7.5 | Multiplets | Signals corresponding to the 5 protons of the N-phenyl group. |
| ¹³C | 115 - 150 | Multiple signals | Phenyl group carbons. |
| ¹³C | 60 - 70 | Single signal | C3 and C5 carbons of the morpholine ring. |
| ¹³C | 90 - 110 | Triplet (due to ²JCF) | C2 and C6 carbons, significantly shifted and split by fluorine. |
| ¹⁹F | -90 to -120 | Singlet | Single environment for the four equivalent fluorine atoms. |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations of the phenyl group would appear above 3000 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching of the tertiary amine and the C-O-C asymmetric stretching of the ether linkage in the morpholine ring would likely produce signals in the 1100-1300 cm⁻¹ region. The most prominent and diagnostic feature would be the very strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1000-1200 cm⁻¹ range researchgate.net.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the "ring-breathing" mode near 1000 cm⁻¹, often give a strong Raman signal. The symmetric C-O-C and C-F stretching vibrations would also be Raman active and would help to confirm the assignments made from the IR spectrum.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
For this compound, the molecular formula is C₁₀H₉F₄NO. HRMS would be used to measure the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). The calculated exact mass is 235.0619 g/mol . An experimental measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.
The standard electron ionization mass spectrum would also reveal characteristic fragmentation patterns. For the non-fluorinated analog, 4-phenylmorpholine, major fragments are observed at m/z 163 (molecular ion), 105, and 104, corresponding to the phenyl-N fragment and the tropylium (B1234903) ion, respectively nih.gov. For the tetrafluoro derivative, fragmentation would likely involve the loss of HF, CF₂, or cleavage of the morpholine ring, leading to a distinct fragmentation pattern that could be used for structural confirmation nih.gov.
X-ray Crystallography for Solid-State Structural Determination
The analysis would confirm that the morpholine ring adopts a stable chair conformation, which is characteristic for morpholine and its derivatives researchgate.netebi.ac.uk. The analysis would also determine the precise orientation of the N-phenyl group, i.e., whether it occupies an axial or equatorial position relative to the morpholine ring.
Crystal engineering involves understanding and controlling how molecules assemble in a solid state. The introduction of four fluorine atoms significantly alters the electronic properties of the morpholine ring, which in turn influences the crystal packing. The packing arrangement would be dictated by a balance of weak non-covalent interactions. Analysis of the crystal packing would reveal how individual molecules arrange to form the macroscopic crystal, identifying any recurring supramolecular synthons or motifs.
Fluorine atoms are known to participate in a variety of weak intermolecular interactions that can be crucial in directing crystal packing d-nb.info. In the solid state of this compound, several such interactions would be anticipated.
Aryl-Perfluoroaryl π-π Stacking: A key interaction would likely be the stacking between the electron-rich phenyl ring of one molecule and the electron-poor tetrafluorinated morpholine moiety of a neighboring molecule mostwiedzy.plaip.org. This type of interaction is a powerful tool in crystal engineering nih.gov.
C-H···F Hydrogen Bonds: Weak hydrogen bonds between the C-H groups of the phenyl ring and the highly electronegative fluorine atoms of an adjacent molecule are also expected to play a role in stabilizing the crystal lattice.
The interplay of these forces would define the supramolecular architecture of the compound in the solid state.
Conformational Analysis of the 2,2,6,6-Tetrafluoromorpholine (B2637597) Ring
The conformation of the morpholine ring is typically a chair-like structure, which can undergo ring inversion. The introduction of four fluorine atoms at the 2 and 6 positions would significantly impact this conformational landscape.
Influence of Fluorine Atoms on Ring Puckering and Inversion Barriers
The high electronegativity and steric demand of fluorine atoms are expected to have a profound effect on the geometry and flexibility of the morpholine ring. In similar fluorinated cyclic systems, the introduction of fluorine can alter bond lengths and angles, leading to changes in the degree of ring puckering. biorxiv.orgbiorxiv.orgresearchgate.net The gauche effect, an attraction between vicinal electronegative substituents, could favor specific puckered conformations where the fluorine atoms are in proximity.
Furthermore, the presence of bulky CF2 groups would likely increase the energy barrier to ring inversion compared to a non-fluorinated morpholine. This is due to the increased steric hindrance in the planar transition state of the inversion process. Computational studies on related fluorinated rings have shown that fluorine substitution can significantly raise these inversion barriers.
Preferred Conformations of the Phenyl Substituent
The orientation of the phenyl group attached to the nitrogen atom is another critical conformational feature. The phenyl ring can adopt different rotational positions relative to the morpholine ring, typically described by a torsional angle. The preferred conformation would be a balance between steric interactions with the adjacent fluorine atoms on the morpholine ring and electronic effects, such as conjugation between the nitrogen lone pair and the phenyl pi-system. It is plausible that steric hindrance from the four fluorine atoms would force the phenyl ring into a more twisted, non-planar arrangement with respect to the mean plane of the morpholine ring to minimize unfavorable interactions.
Chiroptical Properties and Enantioselective Synthesis (if applicable to chiral derivatives)
For this compound itself, the molecule is achiral due to a plane of symmetry passing through the nitrogen and oxygen atoms. However, if additional substituents were introduced to create a chiral center, the following considerations for its chiroptical properties and enantioselective synthesis would apply.
Methodologies for Enantiomeric Resolution and Purity Assessment
Should a chiral derivative of this compound be synthesized as a racemic mixture, several methods could be employed for its resolution into individual enantiomers. mdpi.comwikipedia.orglibretexts.org Classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, followed by separation of these diastereomers through crystallization. wikipedia.org Chiral chromatography, using a stationary phase containing a chiral selector, is another powerful technique for separating enantiomers.
The enantiomeric purity of the resolved products would be assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. rsc.org Anisotropic 19F NMR in chiral liquid crystal media could also be a valuable tool for enantiodiscrimination of fluorinated chiral compounds. rsc.org
Chiral Recognition Studies
Chiral recognition involves the differential interaction of a chiral molecule with other chiral entities. nih.govmdpi.comresearchgate.netnih.gov For a chiral derivative of this compound, studies could be conducted to understand how its enantiomers interact with chiral hosts, such as cyclodextrins or chiral macrocycles. nih.govresearchgate.net Spectroscopic techniques like NMR titration, fluorescence spectroscopy, or circular dichroism could be used to probe the binding affinities and determine the degree of enantioselectivity in these interactions. nih.gov Such studies are crucial for applications in chiral sensing and separation. researchgate.netmdpi.com
Reactivity and Reaction Mechanisms of 2,2,6,6 Tetrafluoro 4 Phenylmorpholine
Reaction Pathways of the Morpholine (B109124) Ring System
The morpholine ring in 2,2,6,6-Tetrafluoro-4-phenylmorpholine is expected to be considerably less reactive than a standard morpholine ring due to the strong inductive effect of the fluorine atoms.
The nitrogen atom in a simple morpholine ring is nucleophilic due to the presence of a lone pair of electrons. In N-phenylmorpholine, this nucleophilicity is somewhat reduced by the delocalization of the lone pair into the phenyl ring. However, the introduction of four fluorine atoms at the 2 and 6 positions of the morpholine ring is predicted to drastically decrease the nucleophilicity of the nitrogen atom.
The fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds, pulling electron density away from the nitrogen atom. This reduction in electron density makes the lone pair less available for donation to electrophiles. For instance, studies on similar fluorinated amines have shown a dramatic reduction in basicity and nucleophilicity. The trifluoromethyl group in 2,2,2-trifluoroethylamine, for example, reduces the amine's nucleophilicity by a factor of approximately 100,000 compared to ethylamine. masterorganicchemistry.com
Consequently, reactions that typically involve the nucleophilic nitrogen of morpholines, such as alkylation, acylation, and coordination with Lewis acids, would be significantly hindered for this compound. These reactions would likely require much harsher conditions, if they proceed at all, compared to those needed for N-phenylmorpholine.
Table 1: Comparison of Basicity of Selected Amines
| Compound | pKa of Conjugate Acid | Expected Nucleophilicity |
| Piperidine | 11.12 | High |
| Morpholine | 8.33 | Moderate |
| N-Phenylmorpholine | 5.3 | Low |
| This compound | Predicted to be very low | Predicted to be very low |
| 2,2,2-Trifluoroethylamine | 5.7 | Very Low |
Data for known compounds are from established sources. The values for this compound are predictive.
The oxygen atom in the morpholine ring is a Lewis basic site and can be protonated or coordinate to electrophiles. However, similar to the nitrogen atom, the electron density on the oxygen in this compound is expected to be substantially diminished by the inductive effect of the neighboring difluoromethylene groups. This would render the oxygen atom significantly less basic and nucleophilic than in N-phenylmorpholine. As a result, its ability to act as a hydrogen bond acceptor or to react with electrophiles would be markedly reduced.
Reactivity of the Phenyl Substituent
The reactivity of the phenyl ring is profoundly influenced by the electronic properties of the attached tetrafluoromorpholino group.
In N-phenylmorpholine, the nitrogen atom's lone pair can be delocalized into the phenyl ring through resonance (+M effect). This increases the electron density at the ortho and para positions, making the morpholino group an activating, ortho-, para-director for electrophilic aromatic substitution (EAS). libretexts.orgyoutube.com
This deactivation would make the phenyl ring much less reactive towards electrophiles than benzene (B151609). Electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be very sluggish and require severe reaction conditions.
Regarding the directing effect, there is a competition between the resonance donation of the nitrogen lone pair (directing ortho and para) and the overwhelming inductive deactivation. While the nitrogen lone pair still favors directing incoming electrophiles to the ortho and para positions, the strong deactivation of the entire ring might lead to meta-substitution under forced conditions, or more likely, a lack of reactivity altogether.
Table 2: Predicted Relative Rates of Nitration
| Compound | Substituent Effect | Directing Effect | Predicted Relative Rate (Benzene = 1) |
| Anisole (-OCH₃) | Activating | Ortho, Para | ~10³ |
| N-Phenylmorpholine | Activating | Ortho, Para | ~10² (Estimated) |
| Benzene | - | - | 1 |
| Nitrobenzene (-NO₂) | Deactivating | Meta | ~10⁻⁷ |
| This compound | Strongly Deactivating | Ortho, Para (but very slow) or Meta | << 10⁻⁷ (Predicted) |
Data for known compounds are from established sources. The values for N-Phenylmorpholine and this compound are predictive.
Given the anticipated low reactivity of the phenyl ring towards electrophilic aromatic substitution, alternative strategies would be necessary for its functionalization.
Nucleophilic Aromatic Substitution (SNA r): If the phenyl ring of this compound were to bear a suitable leaving group (e.g., a halogen or a nitro group) at a position activated by another electron-withdrawing group, nucleophilic aromatic substitution could be a viable pathway for introducing new functionalities. stackexchange.comscranton.edu The strong electron-withdrawing nature of the tetrafluoromorpholino group would help to stabilize the Meisenheimer complex intermediate, thus facilitating the reaction.
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), would likely be the most effective means of functionalizing the phenyl ring. These reactions are generally more tolerant of a wider range of electronic effects from substituents on the aromatic ring. For example, a bromo- or iodo-substituted derivative of this compound could be readily coupled with various boronic acids, alkenes, alkynes, or amines to generate a diverse array of derivatives.
Reactivity of the Carbon-Fluorine Bonds
The reactivity of carbon-fluorine (C-F) bonds in this compound is a critical aspect of its chemical behavior. The presence of four fluorine atoms on the morpholine ring significantly influences the molecule's stability and reaction pathways. C-F bonds are the strongest single bonds in organic chemistry, which generally imparts high thermal and chemical stability to fluorinated compounds. However, the specific arrangement of these bonds within the heterocyclic structure of this compound can also render them susceptible to particular types of chemical transformations, such as nucleophilic substitution and activation by transition metals.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Systems
While this compound itself is an aliphatic heterocycle, the principles of Nucleophilic Aromatic Substitution (SNAr) are relevant when considering reactions involving the fluorinated phenyl group that could be a part of its broader chemical system or derivatives. In SNAr reactions, the rate of substitution is enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. Fluorine, being highly electronegative, can activate an aromatic ring towards nucleophilic attack, especially when positioned ortho or para to other activating groups.
In highly fluorinated aromatic systems, such as perfluoroarenes, the fluorine atoms themselves act as leaving groups in SNAr reactions. The substitution typically occurs at the para position due to steric and electronic factors. For instance, studies on pentafluorophenyl-substituted compounds have shown that nucleophilic substitution readily occurs at the para-fluorine position. This type of reaction is a valuable method for modifying fluorinated polymers and other functional materials. mdpi.com The regioselectivity of SNAr is often dictated by the electronic properties of the aromatic system, with nucleophilic attack favored at positions with the lowest electron density. nih.gov
The general mechanism for SNAr involves a two-step process:
Addition of the nucleophile: The nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Elimination of the leaving group: The leaving group, in this case, a fluoride (B91410) ion, is expelled, and the aromaticity of the ring is restored.
The following table summarizes key aspects of SNAr reactions in fluorinated aromatic compounds:
| Feature | Description | Relevance to Fluorinated Systems |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | A common reaction pathway for functionalizing highly fluorinated aromatic rings. |
| Key Requirement | Presence of strong electron-withdrawing groups | Multiple fluorine atoms on an aromatic ring serve this purpose effectively. |
| Common Nucleophiles | Amines, alkoxides, thiolates | A wide range of nucleophiles can be employed to displace fluoride ions. |
| Regioselectivity | Typically para-substitution | The position of substitution is influenced by both electronic and steric effects. |
| Intermediate | Meisenheimer complex | A resonance-stabilized anionic intermediate is formed during the reaction. |
C-F Bond Activation Studies in Highly Fluorinated Heterocycles
The activation of C-F bonds is a significant area of research due to the prevalence of organofluorine compounds in various applications. nih.gov While C-F bonds are exceptionally strong, their activation can be achieved using transition metal complexes, which allows for the selective functionalization of fluorinated molecules. researchgate.net These reactions are crucial for synthesizing novel compounds and for the degradation of persistent fluorinated pollutants. nih.gov
Studies on the C-F bond activation of fluorinated heterocycles, such as perfluoropyridine, have demonstrated that transition metals like nickel can oxidatively add into a C-F bond, leading to the formation of a metal-fluoride and a metal-aryl complex. This process is a key step in various catalytic cross-coupling reactions. The reactivity in these systems is sensitive to the degree of fluorination of the heteroarene.
Key findings from research on C-F bond activation include:
Transition Metal Catalysis: Low-valent transition metals are often used to cleave the strong C-F bond.
Reaction Mechanisms: The process can involve oxidative addition, where the metal inserts into the C-F bond.
Substrate Scope: A variety of fluorinated aromatic and heterocyclic compounds can undergo C-F bond activation.
The table below outlines different approaches to C-F bond activation:
| Activation Method | Catalyst/Reagent | Description |
| Transition-Metal Catalysis | Ni, Pd, Rh complexes | Facilitates the cleavage of C-F bonds, enabling cross-coupling reactions. researchgate.netrsc.org |
| Photoredox Catalysis | Organic photoredox catalysts | Uses light energy to reduce C-F bonds, generating carbon-centered radicals for further reactions. nih.gov |
| Gas-Phase Reactions | Bare-metal monocations (e.g., Nb+) | Can lead to multiple C-F bond activations in a single collision event. yorku.ca |
Thermal and Chemical Stability of Tetrafluoro Substitution
The substitution of hydrogen atoms with fluorine atoms in organic molecules generally leads to a significant increase in both thermal and chemical stability. The high bond dissociation energy of the C-F bond is a primary contributor to this enhanced stability. In the case of this compound, the four fluorine atoms attached to the carbons adjacent to the oxygen and nitrogen heteroatoms provide a steric shield and inductively withdraw electron density, further strengthening the molecular framework.
This increased stability makes tetrafluorinated compounds resistant to degradation under harsh conditions, which is advantageous for applications requiring robust materials. However, this stability also presents challenges for the environmental degradation of fluorinated compounds.
The key factors contributing to the stability of tetrafluorinated morpholine are:
High C-F Bond Energy: The carbon-fluorine bond is the strongest single bond to carbon.
Steric Shielding: The fluorine atoms protect the rest of the molecule from chemical attack.
Inductive Effect: The high electronegativity of fluorine stabilizes the molecule by withdrawing electron density.
The following table compares the bond dissociation energies of C-H and C-F bonds, illustrating the source of the enhanced stability in fluorinated compounds.
| Bond Type | Bond Dissociation Energy (kJ/mol) | Implication for Stability |
| C-H (in methane) | ~439 | Lower stability compared to C-F bonds. |
| C-F (in tetrafluoromethane) | ~544 | Significantly higher stability, leading to greater thermal and chemical resistance. |
Computational and Theoretical Investigations of 2,2,6,6 Tetrafluoro 4 Phenylmorpholine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
No published studies detailing the DFT-based geometry optimization or energy minimization of 2,2,6,6-Tetrafluoro-4-phenylmorpholine were found.
Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties
Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and other electronic properties for this compound are not available in the reviewed literature.
Electrostatic Potential Surface (MEP) Analysis for Reactivity Prediction
There are no available MEP analyses for this compound to predict its reactive sites.
Molecular Dynamics Simulations
Conformational Flexibility and Dynamics in Solution
No molecular dynamics simulation studies have been published that describe the conformational flexibility or dynamic behavior of this compound in a solution.
Intermolecular Interactions and Aggregation Behavior
Information regarding the intermolecular interactions and potential aggregation behavior of this compound from molecular dynamics simulations is not present in the public domain.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical predictions of NMR chemical shifts and vibrational frequencies can elucidate its structural and electronic characteristics.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the NMR chemical shifts of various nuclei, including ¹H, ¹³C, and ¹⁹F. These predictions are invaluable for assigning experimental spectra and understanding the electronic environment of the atoms within the molecule.
The prediction of NMR chemical shifts typically involves a multi-step computational protocol. First, a conformational search is performed to identify the low-energy conformers of the molecule. Each of these conformers is then subjected to geometry optimization using a selected DFT functional and basis set, such as B3LYP/6-31G(d). Following optimization, NMR shielding tensors are calculated for each conformer at a higher level of theory, for instance, WP04/6-311++G(2d,p), often incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. The final predicted chemical shifts are obtained by Boltzmann-averaging the shifts of the individual conformers and applying a linear correction based on established benchmarks. github.io
For ¹⁹F NMR, in particular, computational methods are crucial due to the large chemical shift range and high sensitivity of the ¹⁹F nucleus to its electronic surroundings. acs.org The accuracy of ¹⁹F chemical shift prediction has been shown to be high with appropriate computational models, such as those employing the ωB97XD functional with the 6-31+G(d,p) basis set in the gas phase, which has demonstrated low root-mean-square error (RMSE) values in studies of other per- and polyfluoroalkyl substances. nsf.gov Scaling factors derived from curated datasets of fluorinated aromatic and heterocyclic compounds can further refine these predictions, achieving a maximum deviation of just a few parts per million (ppm) from experimental values. nih.govresearchgate.netfigshare.com
Below are hypothetical predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, based on established computational methodologies and trends observed in similar fluorinated N-phenyl heterocyclic systems.
Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (ortho-phenyl) | 7.0 - 7.2 |
| H (meta-phenyl) | 7.3 - 7.5 |
| H (para-phenyl) | 7.1 - 7.3 |
Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (ipso-phenyl) | 145 - 150 |
| C (ortho-phenyl) | 115 - 120 |
| C (meta-phenyl) | 128 - 132 |
| C (para-phenyl) | 120 - 125 |
| C (morpholine -CH₂) | 65 - 70 |
Predicted ¹⁹F NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|
Vibrational Frequencies and Intensities
Theoretical calculations of vibrational frequencies, typically performed using DFT methods, are instrumental in interpreting infrared (IR) and Raman spectra. These calculations predict the frequencies of the normal modes of vibration of a molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or torsional movements.
The computational process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates, which constitutes the Hessian matrix. uit.no Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. nih.gov
For a molecule like this compound, the vibrational spectrum would be characterized by modes associated with the phenyl ring, the morpholine (B109124) ring, and the C-F bonds. Key predicted vibrational frequencies and their assignments are presented below. These are based on typical frequency ranges for these functional groups found in the literature.
Predicted Vibrational Frequencies and Assignments
| Predicted Frequency (cm⁻¹) | Assignment |
|---|---|
| 3050 - 3100 | Aromatic C-H stretching |
| 2850 - 2960 | Aliphatic C-H stretching (morpholine CH₂) |
| 1580 - 1610 | Aromatic C=C stretching |
| 1450 - 1500 | Aromatic C=C stretching |
| 1200 - 1350 | C-N stretching |
| 1100 - 1300 | Asymmetric and symmetric C-F stretching |
| 1000 - 1150 | C-O-C stretching |
Structure-Based Design Principles
The chemical behavior and properties of a molecule are intrinsically linked to its three-dimensional structure. Structure-based design principles leverage this relationship, using computational methods to predict properties and guide the synthesis of new molecules with desired characteristics.
Quantitative Structure-Property Relationship (QSPR) Methodologies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net These models are widely used in drug discovery and materials science to predict properties such as solubility, lipophilicity, and binding affinity, thereby reducing the need for extensive experimental testing. nih.gov
A QSPR model is developed by first calculating a set of molecular descriptors for a series of compounds with known properties. These descriptors can be constitutional, topological, geometric, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the property of interest. researchgate.net
For fluorinated compounds like this compound, QSPR models can be particularly useful for predicting properties influenced by the presence of fluorine, such as lipophilicity (logP) and metabolic stability. chapman.edunih.gov For example, a QSPR model for a series of fluorinated morpholine derivatives might include descriptors such as the number of fluorine atoms, molecular weight, solvent-accessible surface area, and dipole moment to predict their logP values.
Example Descriptors for QSPR Modeling of Fluorinated Morpholines
| Descriptor Type | Example Descriptors |
|---|---|
| Constitutional | Molecular Weight, Number of Fluorine Atoms, Number of Rings |
| Topological | Wiener Index, Balaban J Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
Theoretical Evaluation of Steric and Electronic Effects of Fluorine Substitution
In this compound, the four fluorine atoms have significant electronic consequences. The strong electron-withdrawing nature of the fluorine atoms can decrease the basicity of the morpholine nitrogen and influence the electron density of the attached phenyl ring. This can affect the molecule's reactivity and its ability to participate in hydrogen bonding.
| Conformational Preference | The gauche effect, an electronic preference for a gauche conformation in 1,2-difluoroethane (B1293797) and related systems, can influence the preferred conformation of the morpholine ring. |
2,2,6,6 Tetrafluoro 4 Phenylmorpholine As a Synthetic Building Block and Scaffold
Applications in the Construction of Complex Organic Molecules
The rigid and chemically robust nature of the 2,2,6,6-tetrafluoro-4-phenylmorpholine scaffold makes it an ideal starting point for the synthesis of more elaborate molecular architectures. Its utility as a synthetic building block is rooted in its predictable reactivity and the conformational constraints imposed by the fluorine atoms.
The concept of privileged scaffolds is central to modern drug discovery, referring to molecular frameworks that are able to bind to multiple biological targets. nih.gove3s-conferences.org The morpholine (B109124) core itself is considered a privileged structure, and its fluorination is expected to enhance its utility. The incorporation of fluorine can lead to improved metabolic stability, increased binding affinity, and altered pKa values, all of which are desirable traits in drug candidates. enamine.netnih.gov
While direct examples of the use of this compound in the synthesis of other complex heterocycles are not extensively documented, the principles of heterocyclic synthesis suggest several potential applications. The nitrogen atom of the morpholine ring can participate in various C-N bond-forming reactions, serving as a nucleophile or a directing group. The phenyl group can be functionalized through electrophilic aromatic substitution, allowing for the attachment of additional ring systems or functional groups.
The stability of the tetrafluorinated morpholine ring under a variety of reaction conditions makes it a reliable platform for multi-step syntheses. This robustness is a key advantage when constructing complex molecules that require harsh reagents or elevated temperatures.
The diversification of the this compound scaffold is crucial for its application in medicinal chemistry and the generation of compound libraries. Several strategies can be envisioned for its derivatization, targeting both the N-phenyl ring and potentially the carbon atoms of the morpholine ring, although the latter would be more challenging due to the presence of the fluorine atoms.
Functionalization of the N-phenyl group: The phenyl ring is the most readily accessible site for derivatization. Standard aromatic functionalization reactions can be employed to introduce a wide range of substituents.
Electrophilic Aromatic Substitution: Halogenation, nitration, sulfonation, and Friedel-Crafts reactions can be used to introduce functional groups onto the phenyl ring. The position of substitution will be directed by the morpholino group, which is an ortho-, para-director.
Palladium-Catalyzed Cross-Coupling Reactions: If a halogen is introduced onto the phenyl ring, it can serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a vast array of aryl, heteroaryl, vinyl, and amino groups, leading to significant scaffold diversification.
Modification of the Morpholine Ring: Direct functionalization of the carbon atoms of the tetrafluorinated morpholine ring is expected to be difficult due to the high strength of the C-F bonds. However, reactions involving the nitrogen atom are more feasible.
N-Dearylation and Re-functionalization: While the N-phenyl bond is generally stable, under certain conditions, it might be possible to cleave it and introduce other substituents on the nitrogen atom. This would open up another avenue for diversification.
The following table summarizes potential derivatization strategies for this compound:
| Reaction Type | Target Site | Potential Reagents | Introduced Functionality |
| Halogenation | N-phenyl ring | NBS, NCS, I₂ | -Br, -Cl, -I |
| Nitration | N-phenyl ring | HNO₃/H₂SO₄ | -NO₂ |
| Suzuki Coupling | N-phenyl ring (pre-halogenated) | Arylboronic acids, Pd catalyst | Aryl groups |
| Buchwald-Hartwig Amination | N-phenyl ring (pre-halogenated) | Amines, Pd catalyst | Amino groups |
Scaffold Exploration in Combinatorial Chemistry
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as molecular libraries, for high-throughput screening. nih.gov The this compound scaffold is an excellent candidate for the design and synthesis of such libraries due to its synthetic tractability and the potential for introducing multiple points of diversity.
The design of a combinatorial library based on the this compound core would involve the systematic variation of substituents on the N-phenyl ring. A common approach is to use a "hub and spoke" model, where the fluorinated morpholine is the central hub and various functional groups are the spokes.
The design process would typically involve:
Scaffold Selection: The this compound core is chosen for its desirable properties.
Diversity Point Identification: The primary point of diversity is the N-phenyl ring.
Building Block Selection: A diverse set of building blocks, such as substituted arylboronic acids for Suzuki coupling or various amines for Buchwald-Hartwig amination, would be selected to maximize the chemical space covered by the library.
In Silico Analysis: Computational tools can be used to predict the properties of the virtual library members, ensuring that they fall within a desirable range for drug-likeness (e.g., molecular weight, lipophilicity).
Parallel synthesis is a key technique in combinatorial chemistry, allowing for the simultaneous synthesis of multiple compounds in separate reaction vessels. nih.gov The derivatization of the this compound scaffold is well-suited for parallel synthesis.
For example, a library of N-aryl derivatives could be synthesized in a multi-well plate format. A stock solution of a halogenated precursor, such as 4-(4-bromophenyl)-2,2,6,6-tetrafluoromorpholine, could be dispensed into each well. Then, a different building block, such as a unique arylboronic acid, along with the necessary catalyst and reagents, would be added to each well. The plate would then be heated to drive the reactions to completion. After purification, a library of distinct compounds would be obtained.
The following table outlines a hypothetical parallel synthesis workflow for a Suzuki coupling reaction on a pre-functionalized this compound scaffold:
| Step | Procedure | Equipment |
| 1. Dispensing | Dispense a solution of 4-(4-bromophenyl)-2,2,6,6-tetrafluoromorpholine into each well of a 96-well plate. | Liquid handling robot |
| 2. Building Block Addition | Add a unique arylboronic acid to each well. | Liquid handling robot |
| 3. Reagent Addition | Add a palladium catalyst and base to each well. | Liquid handling robot |
| 4. Reaction | Heat the plate to the desired reaction temperature. | Plate heater |
| 5. Work-up and Purification | Quench the reactions and purify the products using parallel purification techniques (e.g., solid-phase extraction). | Automated purification system |
| 6. Analysis | Analyze each compound for purity and identity. | LC-MS |
Influence of Fluorination on Scaffold Design and Chemical Space
The introduction of fluorine atoms into organic molecules can have a profound impact on their properties, a strategy widely employed in medicinal chemistry. enamine.netnih.gov The presence of the four fluorine atoms in this compound significantly influences its scaffold design and expands the accessible chemical space.
Conformational Effects: The gem-difluoro groups at the 2 and 6 positions of the morpholine ring impose significant conformational constraints. nih.govrsc.org The C-F bonds are strong and the fluorine atoms are sterically demanding, which can lock the ring into a specific conformation. This pre-organization of the scaffold can be advantageous for binding to a biological target, as it reduces the entropic penalty of binding.
Physicochemical Properties: Fluorination has a predictable effect on several key physicochemical properties:
Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule. nih.gov This can enhance membrane permeability and oral bioavailability.
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. enamine.net Fluorination at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the half-life of a drug.
Acidity/Basicity: The highly electronegative fluorine atoms can lower the pKa of nearby acidic protons or raise the pKa of nearby basic groups through inductive effects. nih.gov This can influence the ionization state of a molecule at physiological pH, which in turn affects its solubility and target interactions.
The following table summarizes the expected influence of tetrafluorination on the properties of the morpholine scaffold:
| Property | Non-fluorinated Morpholine | 2,2,6,6-Tetrafluoromorpholine (B2637597) | Rationale |
| Conformation | Flexible | Conformationally restricted | Steric hindrance and strong C-F bonds nih.govrsc.org |
| Lipophilicity (LogP) | Lower | Higher | High lipophilicity of fluorine nih.gov |
| Metabolic Stability | Susceptible to oxidation at C2 and C6 | Increased stability | Strong C-F bonds block metabolism enamine.net |
| pKa of Nitrogen | Typical for a secondary amine | Lowered basicity | Inductive electron withdrawal by fluorine atoms nih.gov |
By altering these fundamental properties, the this compound scaffold allows for the exploration of a different region of chemical space compared to its non-fluorinated counterpart. This expansion of chemical space increases the probability of discovering novel compounds with unique biological activities.
Strategic Placement of Fluorine for Enhancing Scaffold Properties (general principles)
The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a variety of properties crucial for drug development. The strategic placement of fluorine atoms can profoundly influence a molecule's conformational preferences, metabolic stability, binding affinity, and pharmacokinetic profile. The morpholine ring, a common scaffold in bioactive compounds, is often a target for fluorination to improve its drug-like properties. nih.gov
One of the primary reasons for introducing fluorine is to block metabolic pathways. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. nih.gov By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, the metabolic stability of the compound can be substantially increased, leading to a longer half-life and improved bioavailability. In the context of a 4-phenylmorpholine (B1362484) scaffold, the positions adjacent to the nitrogen and oxygen atoms (positions 2 and 6) are potential sites for oxidative metabolism. The introduction of fluorine at these positions, as in this compound, is expected to shield these sites from metabolic attack.
Fluorine's high electronegativity can also be leveraged to modulate the physicochemical properties of a molecule. The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen atom in the morpholine ring. This can influence the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. Furthermore, the introduction of fluorine can alter the molecule's lipophilicity. While a single fluorine atom can increase lipophilicity, the effect of multiple fluorine atoms can be more complex and context-dependent.
The strategic placement of fluorine can also induce favorable conformational changes in a molecule. The gauche effect, observed in vicinal difluoroalkanes, and other stereoelectronic effects can restrict the conformational flexibility of the morpholine ring, pre-organizing the scaffold into a conformation that is optimal for binding to its biological target. This can lead to an increase in binding affinity and selectivity.
The table below summarizes the general effects of strategic fluorine placement on the properties of a molecular scaffold.
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Increased | Stronger C-F bond resists enzymatic cleavage. |
| Binding Affinity | Can be increased | Favorable interactions with protein pockets (e.g., hydrogen bonding, dipole interactions) and conformational restriction. |
| Lipophilicity | Generally increased | Fluorine is more lipophilic than hydrogen. |
| pKa of Proximal Amines | Decreased | The strong electron-withdrawing nature of fluorine reduces the basicity of nearby amines. |
| Conformation | Restricted | Stereoelectronic effects such as the gauche effect can lock the molecule in a preferred conformation. |
Exploration of Bioisosteric Relationships with Non-Fluorinated Analogues
Bioisosterism, the interchange of atoms or groups of atoms that results in molecules with similar biological activities, is a cornerstone of rational drug design. silae.it The replacement of hydrogen atoms with fluorine is a classic example of bioisosteric substitution. nih.govu-tokyo.ac.jp In the case of this compound, it can be considered a bioisostere of 4-phenylmorpholine. While structurally similar, the introduction of the four fluorine atoms is anticipated to confer distinct physicochemical and pharmacological properties.
The morpholine moiety is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov However, it can be susceptible to metabolic degradation. The tetrafluorination at the 2 and 6 positions is a strategic modification aimed at creating a more robust bioisostere.
The primary anticipated bioisosteric effects of substituting the four hydrogen atoms with fluorine in the 4-phenylmorpholine scaffold are:
Enhanced Metabolic Stability: As previously discussed, the C-F bonds are significantly more resistant to metabolic cleavage than C-H bonds. This would make this compound a metabolically more stable bioisostere of 4-phenylmorpholine.
Altered Lipophilicity and Permeability: The replacement of hydrogen with fluorine generally increases lipophilicity. This can enhance membrane permeability and cellular uptake, potentially leading to improved oral bioavailability.
Modified Basicity: The strong inductive effect of the four fluorine atoms is expected to significantly reduce the basicity of the morpholine nitrogen. This alteration in pKa can have profound effects on the molecule's pharmacokinetic profile and its interactions with biological targets.
Conformational Rigidity: The introduction of four fluorine atoms would likely rigidify the morpholine ring, reducing its conformational flexibility. This can be advantageous if the locked conformation is the one required for optimal interaction with a biological target.
The following table provides a comparative overview of the expected properties of 4-phenylmorpholine and its tetrafluorinated bioisostere.
| Property | 4-Phenylmorpholine | This compound (Anticipated) | Bioisosteric Implication |
| Metabolic Stability | Susceptible to oxidation at C-2 and C-6 | Significantly more stable | Improved pharmacokinetic profile |
| Lipophilicity (logP) | Moderate | Higher | Potentially enhanced permeability |
| Basicity (pKa of Nitrogen) | Typical for a secondary amine | Lower | Altered solubility and target interactions |
| Conformational Flexibility | Flexible | More rigid | Potential for increased binding affinity and selectivity |
The exploration of such bioisosteric relationships allows medicinal chemists to fine-tune the properties of a lead compound. By using this compound as a building block, it is possible to systematically investigate the impact of fluorination on the biological activity and pharmacokinetic properties of a series of compounds, leading to the development of more effective and safer therapeutic agents.
Future Research Directions and Methodological Advancements
Innovations in Synthesis of Highly Fluorinated Heterocycles
The synthesis of molecules with a high density of fluorine atoms, particularly on a heterocyclic core, remains a significant challenge. rsc.org Overcoming the hurdles of introducing multiple fluorine atoms with high control and efficiency is paramount for the future accessibility and derivatization of compounds like 2,2,6,6-Tetrafluoro-4-phenylmorpholine.
The continued development of more efficient, selective, and safer fluorinating agents is a cornerstone of future research. While traditional methods often require harsh conditions, recent advancements have focused on milder and more versatile reagents. Electrophilic N–F reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), have become workhorses in the field due to their stability and broad applicability. mdpi.com Future work will likely focus on creating next-generation reagents with even greater reactivity and selectivity, potentially guided by quantitative reactivity scales. rsc.orgresearchgate.net
Catalysis is another area ripe for innovation. The use of transition metals (e.g., Palladium, Copper, Scandium), photocatalysts, and organocatalysts has enabled site-selective fluorinations that were previously unachievable. mdpi.combeilstein-journals.org For the synthesis of tetrafluorinated morpholines, research could explore catalysts that facilitate the geminal difluorination of carbonyl precursors or the direct C-H fluorination of a pre-formed morpholine (B109124) ring. Radical fluorination methods are also emerging as a powerful tool for accessing novel fluorinated structures.
Table 1: Selected Modern Fluorination Reagents and Catalytic Systems
| Reagent/Catalyst Class | Specific Examples | Key Characteristics | Potential Application for Fluorinated Morpholines |
|---|---|---|---|
| Electrophilic N-F Reagents | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Bench-stable, crystalline solids; enable site-selective fluorination under relatively mild conditions. mdpi.com | Late-stage fluorination of functionalized morpholine precursors; synthesis of α-fluorocarbonyl intermediates. |
| Hypervalent Iodine Reagents | Fluoroiodane | Used for fluorocyclization reactions, delivering fluorine under mild conditions. le.ac.uk | Could enable novel cyclization strategies to form the tetrafluoromorpholine ring from unsaturated precursors. |
| Transition Metal Catalysts | Palladium(II), Copper(I/II), Scandium(III) complexes | Enable C-H activation for direct fluorination; can provide high regioselectivity and enantioselectivity. beilstein-journals.org | Direct, regioselective C-H fluorination of the phenyl ring or potentially the morpholine core itself. |
| Organocatalysts | Chiral Isothiourea, β,β-Diaryl Serine Catalysts | Metal-free; enable highly enantioselective fluorination of carbonyl compounds. mdpi.com | Asymmetric synthesis of chiral fluorinated morpholine derivatives. |
| Nucleophilic Fluorinating Reagents | Tetrabutylammonium Triphenyldifluorosilicate (TBAT) | Stable, affordable, and less toxic source of nucleophilic fluoride (B91410) for substitution reactions. researchgate.net | Fluorination of secondary substrates in the synthesis of precursors to the morpholine ring. |
Beyond the synthesis of the core this compound structure, future research must address the selective functionalization of this scaffold to explore structure-activity relationships. The electron-withdrawing nature of the four fluorine atoms significantly alters the reactivity of the morpholine ring and the attached phenyl group. Research is needed to develop methods for the chemo- and regioselective C-H functionalization of both the aromatic and heterocyclic rings. mdpi.com
Drawing inspiration from methodologies developed for other heterocycles, transition-metal-catalyzed C-H activation could be a powerful tool. mdpi.com For instance, directing groups could be employed to achieve selective ortho-functionalization of the phenyl ring. The functionalization of the morpholine ring itself presents a greater challenge due to the presence of the fluorine atoms, but novel catalytic systems may enable the selective introduction of substituents at the C-3 or C-5 positions. The use of fluorine as a detachable "activator" group in annulation reactions represents another innovative strategy that could be adapted for building more complex structures onto the fluorinated morpholine core. rsc.orgresearchgate.net
Advancements in Computational Modeling for Fluorine Chemistry
Computational chemistry is becoming an indispensable tool for accelerating research in fluorine chemistry, offering predictive insights that can guide experimental efforts.
Computational models are increasingly capable of predicting the outcomes of complex chemical reactions. For fluorine chemistry, methods like Density Functional Theory (DFT) and free-energy perturbation can be used to model transition states and predict the reactivity and selectivity of fluorination reactions. hokudai.ac.jpnih.gov This is particularly valuable for designing synthetic routes to complex targets like this compound, where multiple reaction pathways may be possible. A significant challenge remains the development of more accurate force fields for highly fluorinated compounds, which is crucial for reliable simulations. nih.gov Computational "fluorine scanning" of protein-ligand complexes can predict which positions on a molecule would benefit most from fluorination to improve binding affinity, guiding the design of new derivatives. nih.gov
Development of Advanced Analytical Techniques
The unique properties of fluorinated compounds necessitate sophisticated analytical methods for their characterization and quantification. Future research will rely on the continued advancement of these techniques to handle increasingly complex molecules and biological matrices.
The most widely used methods for the analysis of perfluorinated compounds (PFCs) involve chromatography coupled with tandem mass spectrometry (MS/MS). mdpi.com Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provide high selectivity and sensitivity, which are crucial for identifying and quantifying trace amounts of compounds like this compound and its potential metabolites. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) is particularly powerful for identifying unknown fluorinated species in complex samples. acs.orgresearchgate.net Furthermore, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy remains a vital tool, providing direct information about the chemical environment of the fluorine atoms, which is invaluable for structural elucidation and purity assessment.
Table 2: Advanced Analytical Techniques for Characterization of Fluorinated Morpholines
| Technique | Abbreviation | Primary Application | Specific Relevance for this compound |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive and selective quantification of compounds in complex matrices (e.g., biological fluids). mdpi.comwaters.com | Quantifying the parent compound and its metabolites in pharmacokinetic studies. |
| Gas Chromatography-Tandem Mass Spectrometry | GC-MS/MS | Analysis of volatile and semi-volatile compounds; can provide isomeric separation. nih.gov | Purity analysis and identification of volatile impurities or degradation products. |
| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurement for unequivocal formula determination and identification of unknown compounds. acs.orgresearchgate.net | Structural confirmation and identification of novel metabolites or transformation products. |
| Fluorine-19 Nuclear Magnetic Resonance Spectroscopy | ¹⁹F NMR | Direct detection and structural analysis based on fluorine environments; useful for purity assessment. | Confirming the presence and chemical environment of the four fluorine atoms on the morpholine ring. |
In-Situ Monitoring of Reaction Mechanisms in Fluorinated Systems
The study of reaction mechanisms in fluorinated systems, such as those for the synthesis of this compound, is crucial for optimizing reaction conditions, improving yields, and ensuring the desired stereochemical outcomes. In-situ monitoring techniques provide real-time data on the progress of a chemical reaction without the need for sample extraction, thereby preserving the integrity of the reaction medium. mt.comspectroscopyonline.com This is particularly advantageous for reactions involving transient or unstable intermediates, which are common in fluorination chemistry. spectroscopyonline.com
Spectroscopic methods are at the forefront of in-situ reaction monitoring. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time tracking of reactant consumption and product formation by monitoring characteristic vibrational frequencies. mt.com For fluorinated compounds, however, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an exceptionally powerful tool. nih.govresearchgate.net The high sensitivity and wide chemical shift range of the ¹⁹F nucleus provide detailed information about the electronic environment of the fluorine atoms, making it an excellent probe for mechanistic studies and reaction kinetics. nih.govresearchgate.netrsc.org
Recent advancements have focused on developing novel ¹⁹F NMR-based methodologies to analyze complex mixtures of fluorinated molecules without the need for prior separation. nih.govresearchgate.netrsc.org This "spectroscopic spy" approach utilizes the extensive range of NMR parameters obtainable from ¹⁹F spectra to determine the structures of compounds in a mixture. nih.govresearchgate.net
Continuous flow chemistry represents another significant advancement, especially for reactions involving fluorinated gases. rsc.org These systems offer superior control over reaction parameters and enhance safety. The integration of in-line analytical techniques, such as FTIR and benchtop NMR, into flow reactors allows for real-time optimization and monitoring. rsc.org For instance, in-line ¹⁹F NMR can determine the concentration of dissolved fluorinating agents and monitor their consumption, ensuring efficient and complete reactions. rsc.org
The following table summarizes key in-situ monitoring techniques applicable to fluorinated systems:
| Monitoring Technique | Information Provided | Advantages for Fluorinated Systems |
| ¹⁹F NMR Spectroscopy | Structural elucidation, reaction kinetics, quantification of species. nih.govresearchgate.net | High sensitivity, wide chemical shift range, direct observation of fluorine environments. nih.govresearchgate.net |
| FTIR/Raman Spectroscopy | Functional group analysis, concentration tracking of reactants and products. mt.com | Real-time, non-destructive, can be used with fiber-optic probes for in-situ measurements. mt.com |
| Mass Spectrometry (MS) | Identification of intermediates and products, molecular weight determination. nih.gov | High sensitivity, provides definitive structural information through fragmentation patterns. nih.gov |
| Continuous Flow with In-line Analytics | Real-time optimization, steady-state monitoring, improved safety for gaseous reagents. rsc.org | Enhanced control over reaction conditions, efficient mixing, and scalability. rsc.org |
The application of these in-situ monitoring techniques is poised to provide unprecedented insights into the mechanisms of formation of complex molecules like this compound, facilitating the development of more efficient and selective synthetic routes.
Novel Methods for Stereochemical Elucidation of Complex Fluorinated Scaffolds
The introduction of fluorine atoms into organic molecules, particularly into heterocyclic systems like morpholine, can profoundly influence their conformational preferences and biological activity. beilstein-journals.org Determining the precise three-dimensional arrangement of atoms, or stereochemistry, in complex fluorinated scaffolds such as this compound is a significant analytical challenge. Future research is directed towards developing more sophisticated and efficient methods for this purpose.
One of the most promising areas is the advancement of ¹⁹F NMR spectroscopy. Beyond its use in reaction monitoring, ¹⁹F NMR is a cornerstone for the structural elucidation of fluorinated compounds. nih.govresearchgate.net Novel methodologies centered on ¹⁹F NMR allow for the determination of molecular structures within complex mixtures, circumventing the often-difficult process of separation. nih.govresearchgate.netrsc.org The large chemical shift anisotropy of the ¹⁹F nucleus can be exploited to determine the orientation of fluorine-labeled molecules, providing valuable stereochemical information. nih.gov
Asymmetric synthesis, which aims to create chiral molecules with a specific stereochemical configuration, is a key strategy for accessing complex fluorinated compounds. mdpi.comnih.gov The development of novel catalytic systems, including transition metal, organo-, and phase-transfer catalysts, has enabled the highly enantio- and diastereoselective synthesis of alkyl fluorides with multiple stereocenters. mdpi.com The stereochemical outcomes of these reactions provide indirect but powerful evidence for the structure of the products.
Key research directions in stereochemical elucidation are highlighted in the table below:
| Methodological Approach | Description | Application to Fluorinated Scaffolds |
| Advanced ¹⁹F NMR Techniques | Development of multi-dimensional NMR experiments and ¹⁹F-centered structural analysis protocols. nih.gov | Enables structure determination in complex mixtures without separation and provides insights into molecular conformation. nih.govresearchgate.netrsc.org |
| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of fluorination reactions. mdpi.comnih.gov | Provides access to enantiomerically pure fluorinated heterocycles and helps in assigning stereochemistry based on reaction mechanisms. nih.gov |
| X-ray Crystallography | Provides unambiguous determination of the solid-state structure of a molecule. nih.gov | Serves as the definitive method for assigning the absolute and relative stereochemistry of crystalline fluorinated compounds. nih.gov |
| Computational Chemistry | Theoretical calculations to predict stable conformations and NMR parameters. beilstein-journals.orgnih.gov | Complements experimental data by providing insights into the effects of fluorine substitution on molecular geometry and stereoelectronic effects. beilstein-journals.orgnih.gov |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Allows for the isolation of individual stereoisomers for further characterization and biological testing. |
Future progress in this field will likely involve a synergistic approach, combining the power of asymmetric synthesis to create stereochemically defined molecules with advanced analytical techniques like ¹⁹F NMR and X-ray crystallography for their unambiguous characterization. Computational modeling will play an increasingly important role in predicting and understanding the subtle stereoelectronic effects that fluorine imparts on molecular structure. beilstein-journals.orgnih.gov These advancements are critical for establishing structure-activity relationships and designing future generations of fluorinated molecules with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
